Naphthalene-2,6-disulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITZJYAVATZPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1655-45-4 (di-hydrochloride salt) |

Source

|

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060385 |

Source

|

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-75-9 |

Source

|

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOR133U3TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthalene-2,6-disulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of Naphthalene-2,6-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-2,6-disulfonic acid is a key organic compound valued for its specific chemical properties and its role as a versatile intermediate in various chemical industries.[1] As a derivative of naphthalene, a polycyclic aromatic hydrocarbon, its structure is characterized by two sulfonic acid groups symmetrically placed on the naphthalene core. This substitution pattern imparts unique characteristics, including high water solubility and specific reactivity, making it a crucial building block in the synthesis of dyes, pigments, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of its core chemical properties, synthesis, analysis, and applications, with a focus on insights relevant to research and development professionals.

Molecular Structure and Physicochemical Properties

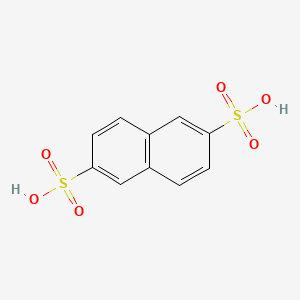

The defining feature of Naphthalene-2,6-disulfonic acid is the placement of the two sulfonate groups at the 2 and 6 positions of the naphthalene ring. This C2h symmetry influences its crystalline structure, solubility, and spectroscopic characteristics.

Caption: Chemical structure of Naphthalene-2,6-disulfonic acid.

The compound is most commonly handled as its disodium salt, which is a stable, white to off-white powder.[3] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C10H8O6S2 (Acid) C10H6Na2O6S2 (Disodium Salt) | [4][5] |

| Molecular Weight | 288.3 g/mol (Acid) 332.26 g/mol (Disodium Salt) | [4] |

| CAS Number | 581-75-9 (Acid) 1655-45-4 (Disodium Salt) | |

| Appearance | White solid / powder | [1][3] |

| Melting Point | >300 °C (Disodium Salt) | [3] |

| Solubility | Good solubility in water.[1][2] The disodium salt is soluble in DMSO but insoluble in methanol and other organic solvents.[3] | [1][2][3] |

| pKa | -0.41 ± 0.40 (Predicted) | [6] |

| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [6] |

Synthesis and Isomer Control

The synthesis of Naphthalene-2,6-disulfonic acid is a classic example of electrophilic aromatic substitution, where reaction conditions are paramount for achieving the desired isomer.

The Disulfonation Process

The primary route involves the disulfonation of naphthalene using a sulfonating agent like concentrated sulfuric acid or fuming sulfuric acid.[7] The reaction proceeds through an initial monosulfonation, followed by the introduction of a second sulfonic acid group.

The key to selectively producing the 2,6-isomer lies in thermodynamic control. The sulfonation of naphthalene is a reversible reaction.[8]

-

Kinetic Control: At lower temperatures, the reaction favors the formation of alpha-substituted products (like naphthalene-1-sulfonic acid) due to a lower activation energy.

-

Thermodynamic Control: At higher temperatures (typically 130-190 °C), the reaction reaches equilibrium.[7][9] The more sterically hindered and less stable isomers, such as the 1,5- and 1,7-isomers, can rearrange to the more thermodynamically stable beta-substituted isomers, primarily the 2,6- and 2,7-disulfonic acids.[8]

The production of Naphthalene-2,6-disulfonic acid often results in an equilibrium mixture containing other isomers, particularly the 2,7-isomer, which can be produced in nearly double the amount under certain conditions.[7] Therefore, separation and purification are critical manufacturing steps.

Experimental Protocol: Isomer Separation by Precipitation

A common method to separate the 2,6-isomer from the 2,7-isomer in the reaction mixture involves carefully controlling the sulfuric acid concentration and temperature to leverage differences in solubility. The following is a representative protocol derived from established industrial processes.[9]

-

Reaction: Carry out the disulfonation of naphthalene with 3 to 6 moles of sulfuric acid per mole of naphthalene at a temperature of 130°C to 180°C. This produces a mixture rich in 2,6- and 2,7-isomers.[9]

-

Dilution: After the reaction, carefully dilute the mixture with water to adjust the sulfuric acid concentration to between 45% and 90% by weight (preferably 50-75%).[9] This step is critical; incorrect dilution will alter the solubility profiles of the isomers.

-

Crystallization: Maintain the temperature of the diluted mixture between 0°C and 70°C (preferably 20-50°C).[9] Within this window, the 2,6-naphthalenedisulfonic acid is less soluble than the 2,7-isomer and will selectively precipitate.

-

Isolation: The precipitated 2,6-naphthalenedisulfonic acid can be isolated by filtration. The purity is highly dependent on precise control of acid concentration and temperature. Temperatures below 0°C can lead to co-precipitation of other isomers, while temperatures above 70°C increase the solubility of the 2,6-isomer, reducing yield.[9]

Caption: Workflow for the synthesis and separation of 2,6-NDSA.

Chemical Reactivity and Applications

The chemistry of Naphthalene-2,6-disulfonic acid is dominated by the properties of the aromatic ring and the two sulfonic acid groups.

-

Acidity: The sulfonic acid groups are strongly acidic, readily donating their protons in aqueous solutions. This high acidity and the ability to form salts are fundamental to its utility.

-

Metal Complexation: The sulfonate groups are excellent ligands for metal ions. This property is extensively used in the dye industry, where Naphthalene-2,6-disulfonic acid serves as an intermediate for metal-complex dyes, enhancing properties like lightfastness and heat resistance.[1]

-

Intermediate for Synthesis: It is a key precursor in the production of other important chemicals, particularly aminonaphthalenesulfonic acids and hydroxynaphthalenesulfonic acids, which are themselves vital dye intermediates.[10]

-

Dispersing Agent: The disodium salt is used as a dispersing agent, for example, in the formulation of dyes and pigments, improving their stability in solution.[2]

-

Role in Drug Development: While not typically an active pharmaceutical ingredient (API) itself, the naphthalene scaffold is present in numerous marketed drugs.[11] Sulfonic acid groups are often used in medicinal chemistry to enhance the water solubility of drug candidates. Furthermore, as a strong acid, it can be used to form stable, crystalline salts (napsylates) with basic APIs, which can improve the handling, stability, and bioavailability of the drug.

Analytical Methodologies

The analysis of Naphthalene-2,6-disulfonic acid and its isomers is crucial for quality control during synthesis and for environmental monitoring. Due to their high polarity and structural similarity, chromatographic techniques are the methods of choice.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most effective and widely used technique for the separation and quantification of naphthalenedisulfonic acid isomers.[12] The hydrophilic nature of these compounds necessitates the use of aqueous mobile phases.[12]

The following is a representative method for the simultaneous analysis of naphthalenedisulfonic acid isomers.[12]

| Parameter | Specification | Rationale |

| Chromatography Column | C18 reverse-phase column | Provides a non-polar stationary phase suitable for retaining the naphthalene core, allowing for separation based on subtle polarity differences between isomers. |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the pH and ionic strength, while the organic modifier adjusts the retention time. A gradient can improve the separation of multiple isomers. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and resolution. |

| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |

| Detection | UV detector at 280 nm | The naphthalene ring system has a strong UV absorbance, making UV detection highly sensitive for this class of compounds. |

| Sample Preparation | The sample is dissolved in deionized water, diluted to an appropriate concentration, and filtered through a 0.22 µm membrane before injection. | This ensures the sample is free of particulates that could damage the column and that the concentration is within the linear range of the detector.[12] |

This method allows for the baseline separation of 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid isomers, enabling accurate quantification for process monitoring or purity assessment.[12] The minimum detection limit can reach as low as 0.1 µg/mL.[12]

Safety and Handling

Naphthalene-2,6-disulfonic acid and its salts are considered hazardous materials. Proper handling is essential to ensure laboratory safety.

-

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]

-

Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid the formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.

-

Spills: In case of a spill, avoid dust formation. Evacuate personnel to a safe area. Prevent the material from entering drains.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Conclusion

Naphthalene-2,6-disulfonic acid is a compound whose value is defined by the precise arrangement of its functional groups. Its chemical properties—strong acidity, water solubility, and ability to act as a ligand and synthetic intermediate—are a direct consequence of its molecular structure. The challenges in its synthesis, particularly the control of isomerism, highlight the importance of applying principles of thermodynamic and kinetic control in industrial chemistry. For researchers in materials science and drug development, a thorough understanding of these properties is essential for leveraging this versatile molecule as a building block for complex dyes, a dispersing agent, or a tool for modifying the physicochemical properties of pharmaceutical compounds.

References

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Disodium naphthalene-2,6-disulphonate. Retrieved January 25, 2026, from [Link]

- Google Patents. (1982). US4324742A - Process for separation of naphthalenedisulfonic acids.

- Google Patents. (1989). JPH01283260A - Production of naphthalene-2,6-disulfonic acid.

- Google Patents. (2019). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

- Google Patents. (2021). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

-

ACS Omega. (2022). Gel Shrinkage in Discontinuous Electrophoresis: How to Stabilize the Electrolyte Boundary in Epitachophoresis – Part 2 – Nongel Solid Support. Retrieved January 25, 2026, from [Link]

-

Applied and Environmental Microbiology. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). C20H16O12S4. Retrieved January 25, 2026, from [Link]

-

Chemsrc. (n.d.). 1,6-Naphthalene disulfonic Acid. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Naphthalenedisulfonic acid. Retrieved January 25, 2026, from [Link]

- Google Patents. (1982). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

-

ResearchGate. (2015). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved January 25, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved January 25, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved January 25, 2026, from [Link]

-

Eureka. (n.d.). Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. Retrieved January 25, 2026, from [Link]

-

PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved January 25, 2026, from [Link]

-

Capot Chemical. (n.d.). MSDS of 2,6-Naphthalenedisulfonic acid, disodium salt. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Retrieved January 25, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene-2,6-disulfonic acid CAS#: 581-75-9 [m.chemicalbook.com]

- 7. JPH01283260A - Production of naphthalene-2,6-disulfonic acid - Google Patents [patents.google.com]

- 8. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 9. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 10. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 13. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthalene-2,6-disulfonic Acid (CAS 581-75-9)

This technical guide provides a comprehensive overview of Naphthalene-2,6-disulfonic acid, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, purification, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Introduction: The Strategic Importance of a Disulfonated Naphthalene

Naphthalene-2,6-disulfonic acid, identified by the CAS number 581-75-9, is a key organic compound valued for its role as a precursor in the synthesis of a variety of chemicals. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, distinguished by the presence of two sulfonic acid groups at the 2 and 6 positions of the naphthalene ring. These functional groups impart unique solubility characteristics and reactivity, making it a versatile building block in several industrial applications.

This guide will navigate through the critical aspects of Naphthalene-2,6-disulfonic acid, from the nuances of its synthesis to its practical applications, providing a robust resource for laboratory and industrial settings.

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of Naphthalene-2,6-disulfonic acid is fundamental to its application and handling. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 581-75-9 | [1] |

| Molecular Formula | C₁₀H₈O₆S₂ | [1] |

| Molecular Weight | 288.3 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | >300 °C (for its disodium salt) | |

| pKa | -0.41 ± 0.40 (Predicted) | [2] |

| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Manufacturing: A Tale of Isomers and Control

The industrial production of Naphthalene-2,6-disulfonic acid is primarily achieved through the disulfonation of naphthalene. This electrophilic aromatic substitution reaction is complicated by the formation of various isomers. The strategic control of reaction conditions is paramount to maximize the yield of the desired 2,6-isomer.

The sulfonation of naphthalene is a reversible reaction, and the distribution of isomers is highly dependent on temperature and the concentration of the sulfonating agent, typically sulfuric acid or fuming sulfuric acid.[3] At higher temperatures, the reaction favors the thermodynamically more stable beta-substituted sulfonic acids, such as the 2- and 2,6-isomers.[4]

A common challenge in the synthesis is the co-production of the 2,7-naphthalenedisulfonic acid isomer, which can be formed in significant quantities.[5] The separation of these isomers is a critical step in the manufacturing process.

Visualizing the Synthesis Pathway

Caption: A simplified workflow for the synthesis of Naphthalene-2,6-disulfonic acid.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a generalized procedure for the synthesis of Naphthalene-2,6-disulfonic acid, based on established industrial practices.[2][6][7]

Materials:

-

Naphthalene

-

98% Sulfuric Acid

-

Water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, carefully add 300 grams of 98% sulfuric acid.

-

Addition of Naphthalene: While stirring, gradually add 128 grams of naphthalene to the sulfuric acid.

-

Disulfonation Reaction: Heat the reaction mixture to a temperature between 170-175°C and maintain this temperature for approximately 5-6 hours.[2][6]

-

Cooling and Dilution: After the reaction is complete, cool the mixture to 80-90°C.[7] Cautiously add water to the reaction mixture to adjust the sulfuric acid concentration to between 50% and 75%.[6] This step is critical for the selective precipitation of the 2,6-isomer.

-

Crystallization: Maintain the temperature of the diluted mixture between 20°C and 50°C to allow for the crystallization of Naphthalene-2,6-disulfonic acid.[6]

-

Filtration: Filter the precipitated solid and wash it to remove residual sulfuric acid and soluble isomers.

-

Drying: Dry the resulting filter cake to obtain the crude Naphthalene-2,6-disulfonic acid.

Purification and Isomer Separation: The Key to High Purity

Achieving high purity of Naphthalene-2,6-disulfonic acid is often the most challenging aspect of its production due to the co-formation of other isomers, primarily Naphthalene-2,7-disulfonic acid. The separation is typically accomplished through fractional crystallization, leveraging the different solubilities of the isomeric acids or their salts in aqueous sulfuric acid solutions at various concentrations and temperatures.[6]

Visualizing the Separation Workflow

Caption: A schematic of the purification process for Naphthalene-2,6-disulfonic acid.

Analytical Characterization: Ensuring Quality and Purity

The qualitative and quantitative analysis of Naphthalene-2,6-disulfonic acid and its isomers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: HPLC Analysis of Naphthalenedisulfonic Acid Isomers

This protocol provides a framework for the separation and quantification of Naphthalene-2,6-disulfonic acid from its isomers.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of Naphthalene-2,6-disulfonic acid and other relevant isomers in deionized water.

-

Sample Preparation: Dilute the sample containing Naphthalene-2,6-disulfonic acid in deionized water to a concentration within the calibration range. Filter the sample through a 0.22 µm filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Applications in Science and Industry

Naphthalene-2,6-disulfonic acid is a valuable intermediate in various industrial sectors.

-

Dye and Pigment Synthesis: It serves as a precursor for the production of a range of dyes and organic pigments.[6]

-

Polymer Chemistry: It is a monomer used in the synthesis of high-performance polymers and liquid crystal polyester resins.[7]

-

Pharmaceuticals and Agrochemicals: It is utilized as a building block in the manufacturing of certain pharmaceuticals and agricultural chemicals.[6]

-

Fluorescent Tracers: It has been explored for use as a fluorescent tracer in geothermal reservoirs.[2]

-

Concrete Additives: Its condensation products with formaldehyde are used as superplasticizers in concrete.[4]

-

Research Applications: Derivatives of Naphthalene-2,6-disulfonic acid, such as sulfonamides, have been investigated for their potential anticancer and antimicrobial activities.[9]

Safety and Handling: A Prudent Approach

As with any chemical compound, proper handling and safety precautions are essential when working with Naphthalene-2,6-disulfonic acid and its salts.

-

Hazards: The disodium salt of Naphthalene-2,6-disulfonic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[1]

Conclusion

Naphthalene-2,6-disulfonic acid is a cornerstone intermediate in the chemical industry, with its significance rooted in its versatile reactivity and the valuable products derived from it. A thorough understanding of its synthesis, purification, and analytical methodologies is critical for its effective and safe utilization. This guide has provided a detailed, scientifically-grounded overview to aid researchers and professionals in their work with this important compound.

References

- Process for separation of naphthalenedisulfonic acids. (n.d.). Google Patents.

- Production of naphthalene-2,6-disulfonic acid. (n.d.). Google Patents.

- Preparation method of 2, 7-naphthalene disulfonic acid. (n.d.). Google Patents.

- Method for detecting naphthalene disulfonic acid isomer. (n.d.). Google Patents.

-

Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. (n.d.). Eureka. Retrieved January 25, 2026, from [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (n.d.). Google Patents.

-

Disodium naphthalene-2,6-disulphonate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

CID 157833390 | C20H16O12S4. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Naphthalene-2-sulfonic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

2,6-Naphthalenedisulfonic acid disodium salt. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025, October 7). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Naphthalene-2,6-disulfonic acid | 581-75-9 [chemicalbook.com]

- 3. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 4. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. JPH01283260A - Production of naphthalene-2,6-disulfonic acid - Google Patents [patents.google.com]

- 6. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 7. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Naphthalene-2,6-disulfonic acid molecular structure and formula

An In-Depth Technical Guide to Naphthalene-2,6-disulfonic Acid: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of naphthalene-2,6-disulfonic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, synthesis protocols, analytical methodologies, and key applications, grounding all information in established scientific principles.

Introduction: The Significance of Naphthalene-2,6-disulfonic Acid

Naphthalene-2,6-disulfonic acid (CAS No: 581-75-9) is an aromatic sulfonic acid derived from naphthalene.[1] Structurally, it consists of a naphthalene bicyclic aromatic core functionalized with two sulfonic acid (-SO₃H) groups at the 2 and 6 positions. This specific substitution pattern is crucial, as it imparts a high degree of symmetry and unique physicochemical properties that distinguish it from its other isomers, such as the 1,5-, 1,6-, and 2,7-disulfonic acids.

While the broader family of naphthalene derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, naphthalene-2,6-disulfonic acid's primary industrial and research value lies in its role as a foundational building block.[2] Its structure is particularly sought after in the synthesis of high-performance dyes and pigments.[1][3][4] The sulfonic acid groups are strongly hydrophilic, conferring excellent water solubility to larger, more complex molecules, a critical property for their application in aqueous systems like textile dyeing baths.[3]

Molecular Structure and Chemical Identity

The chemical identity of naphthalene-2,6-disulfonic acid is defined by its specific arrangement of atoms. Its molecular formula is C₁₀H₈O₆S₂.[1] The presence of the two sulfonic acid groups on the rigid naphthalene backbone dictates its chemical behavior, particularly its strong acidity and high polarity.

Caption: Molecular Structure of Naphthalene-2,6-disulfonic Acid.

Physicochemical Properties

The compound is typically encountered as a white solid and is valued for its good solubility in water.[1] Its properties are often characterized in its acid form or as its more stable and commonly used disodium salt (CAS: 1655-45-4).[5] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈O₆S₂ | [1] |

| Molecular Weight | 288.3 g/mol | [1] |

| CAS Number | 581-75-9 | [1] |

| Appearance | White solid, powder, or crystal | [1][5] |

| Water Solubility | Good | [1][3] |

| Disodium Salt Formula | C₁₀H₆Na₂O₆S₂ | [5][6] |

| Disodium Salt MW | 332.26 g/mol | [5] |

| Disodium Salt MP | >300 °C | [5] |

| Density (Predicted) | 1.704 ± 0.06 g/cm³ | [1] |

Synthesis and Purification

The industrial synthesis of naphthalene-2,6-disulfonic acid is a challenging process, primarily due to the formation of a mixture of isomers. The primary method involves the high-temperature sulfonation of naphthalene.

Causality in Synthesis

The choice of reaction conditions, particularly temperature, is the critical determinant of the isomeric product distribution.

-

Kinetic vs. Thermodynamic Control: Sulfonation at lower temperatures (kinetic control) favors the formation of alpha-substituted naphthalenesulfonic acids (e.g., naphthalene-1-sulfonic acid). However, to achieve disubstitution and favor the more stable beta-isomers, high temperatures are required.

-

Thermodynamic Equilibrium: At elevated temperatures (typically 140-190 °C), the reaction shifts towards thermodynamic control.[4] Under these conditions, an equilibrium mixture of disulfonic acid isomers is formed, with the 2,6- and 2,7-isomers being significant products.[4][7] Unfortunately, the 2,7-isomer is often produced in greater quantities than the desired 2,6-isomer.[4]

The difficulty and economic cost of separating these isomers make the purity of the final product a significant manufacturing challenge.[4]

Experimental Protocol: Synthesis and Isolation

The following protocol is a representative summary of the sulfonation and initial purification process.

-

Reaction Setup: Charge a suitable reaction vessel with refined naphthalene. Slowly add concentrated sulfuric acid or fuming sulfuric acid while controlling the initial exotherm.[7]

-

Sulfonation: Heat the reaction mixture to a target temperature between 165-175 °C and maintain for several hours (e.g., 5-6.5 hours) to allow the reaction to reach thermodynamic equilibrium.[7][8]

-

Quenching & Precipitation: Cool the reaction mixture to approximately 80-90 °C. Carefully quench the mixture by slowly adding it to water.[7][8]

-

Salting Out: To selectively precipitate the disodium salt of the 2,6-isomer, add sodium chloride or sodium sulfate to the aqueous solution at an elevated temperature (~90 °C).[8] The 2,6-isomer's disodium salt is less soluble under these conditions than the 2,7-isomer.

-

Filtration: Filter the hot mixture to collect the precipitated solid, which is enriched in the disodium salt of naphthalene-2,6-disulfonic acid.[8]

-

Washing & Purification: The resulting filter cake is then washed, often with a salt solution, to remove residual mother liquor containing the more soluble 2,7-isomer.[7][8] Further purification may involve recrystallization or washing with specific reagents like ammonia water to achieve higher purity.[7]

Caption: Generalized workflow for the synthesis and purification of Naphthalene-2,6-disulfonic acid.

Applications in Research and Industry

The unique structure of naphthalene-2,6-disulfonic acid makes it an indispensable intermediate, particularly in the dye industry.

-

Dye Intermediate: This is its most significant application.[1][4] The naphthalene core serves as a rigid scaffold that can be chemically modified to create a chromophore—the part of a molecule responsible for its color.[3] The two sulfonic acid groups provide two key benefits:

-

Enhanced Water Solubility: The -SO₃H groups are highly polar and readily ionize in water, making the final dye product soluble in aqueous dyeing baths for efficient application.[3]

-

Improved Substantivity: These charged groups enhance the affinity of the dye molecule for fibers, promoting strong binding and leading to good colorfastness.[3]

-

-

Precursor to Other High-Value Chemicals: Naphthalene-2,6-disulfonic acid can be converted into other important compounds. For instance, it is a known precursor to 2,6-naphthalenedicarboxylic acid, which in turn is a monomer used to produce high-performance polyesters like polyethylene naphthalate (PEN).[9][10]

-

Research Applications: In a research context, naphthalene derivatives are widely studied for their potential therapeutic properties.[2][11] While naphthalene-2,6-disulfonic acid itself is not a drug, its scaffold is relevant in the design of new molecular entities. Its well-defined structure and reactivity make it a useful starting material in synthetic organic chemistry.

Analytical Methodologies: Purity Assessment

Ensuring the isomeric purity of naphthalene-2,6-disulfonic acid is critical for its application. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying it from its isomers.[12]

Protocol: HPLC Analysis of Naphthalenedisulfonic Acid Isomers

This protocol provides a framework for the quality control analysis of a synthesized sample.

-

Standard Preparation: Prepare stock solutions of certified reference standards for each isomer of interest (e.g., 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid) in deionized water or a suitable mobile phase. Create a series of dilutions to generate a calibration curve.[12]

-

Sample Preparation: Accurately weigh a sample of the synthesized product. Dissolve it in a volumetric flask with deionized water to a known concentration. Dilute as necessary to fall within the range of the calibration curve.[12]

-

Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[12]

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact composition must be optimized to achieve baseline separation of all isomers.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: Monitor the eluent using a UV detector at a wavelength where all isomers have significant absorbance, such as 280 nm.[12]

-

Injection Volume: 10 µL.[12]

-

-

Data Analysis:

-

Run the standards to establish retention times for each isomer and generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the concentration of each isomer in the sample using the calibration curve. Calculate the purity of the 2,6-isomer as a percentage of the total detected isomers.

-

Safety and Handling

Naphthalene-2,6-disulfonic acid and its salts must be handled with appropriate care in a laboratory or industrial setting. The disodium salt is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[13] Avoid dust formation.[13]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14]

References

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

-

LookChem. (2026, January 24). The Role of 2,6-Naphthalene Disulfonic Acid in Dye Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Naphthalenedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). JPH01283260A - Production of naphthalene-2,6-disulfonic acid.

-

PubChem. (n.d.). Disodium naphthalene-2,6-disulphonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol-3,6-disulfonic acid disodium salt. Retrieved from [Link]

-

PubChem. (n.d.). C20H16O12S4 | CID 157833390. Retrieved from [Link]

-

Eureka. (n.d.). Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 2,6-Naphthalenedisulfonic acid, disodium salt. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+%. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. JPH01283260A - Production of naphthalene-2,6-disulfonic acid - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Disodium naphthalene-2,6-disulphonate | C10H6Na2O6S2 | CID 3014027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Naphthalene-2,6-disulfonic acid | 581-75-9 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to the Photophysical Properties of Naphthalene-Based Fluorescent Probes

Abstract

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, serves as the foundation for a versatile and powerful class of fluorescent probes. Despite the parent molecule's modest fluorescence, chemical modification unlocks a rich array of photophysical behaviors, making naphthalene derivatives indispensable tools in chemical sensing, biological imaging, and materials science.[1] Their appeal lies in a combination of factors: a rigid, planar structure, high quantum yields upon substitution, excellent photostability, and a profound sensitivity to their local environment.[2] This guide provides an in-depth exploration of the core photophysical principles governing naphthalene-based probes. We will dissect the key parameters that define their performance, explore the chemical strategies used to modulate these properties, and provide validated experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of these fluorophores in their work.

The Naphthalene Core: A Photophysical Primer

The utility of a fluorescent probe is dictated by the way it interacts with light. This interaction is governed by the molecule's electronic structure. For naphthalene, a polycyclic aromatic hydrocarbon, the story begins with its conjugated π-electron system.[2]

Electronic Transitions and the Jablonski Diagram

Fluorescence is a multi-stage process elegantly summarized by the Jablonski diagram.

-

Excitation (Absorption): A photon of appropriate energy is absorbed by the molecule, promoting an electron from its ground state (S₀) to an excited singlet state (typically S₁ or S₂). This is a very fast process, occurring on the femtosecond scale.

-

Internal Conversion & Vibrational Relaxation: The molecule rapidly loses any excess energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process (no light is emitted).

-

Fluorescence (Emission): The molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift .[3]

The inherent properties of the naphthalene ring, such as its rigidity and extensive π-conjugation, provide a robust framework for efficient fluorescence.[2]

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of excitation, relaxation, and emission.

The Unsubstituted Naphthalene Molecule

Unsubstituted naphthalene itself is a useful, if simple, fluorophore. In a non-polar solvent like cyclohexane, it absorbs UV light and emits in the near-UV range. Its fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is approximately 0.23 in cyclohexane.[4] However, its true power is realized when functional groups are added to its scaffold.[5]

Modulating Photophysical Properties: The Chemist's Toolbox

The genius of naphthalene-based probes lies in their "structural plasticity."[5] By strategically adding different chemical groups to the naphthalene rings, a scientist can precisely tune the probe's photophysical properties.

The Power of Substitution: Donor-Acceptor Systems

The most common and effective strategy is to create a "push-pull" system. This involves attaching an electron-donating group (EDG), like an amino (-NH₂) or hydroxyl (-OH) group, and an electron-withdrawing group (EWG), like a carbonyl (-C=O) or cyano (-CN) group, to the naphthalene core.[1]

This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[1] In the ground state, the electron density is relatively uniform. Upon absorbing a photon, however, electron density shifts from the donor to the acceptor, creating a highly polar excited state.[6]

Caption: The mechanism of Intramolecular Charge Transfer (ICT) in a donor-acceptor (D-A) substituted fluorophore.

This ICT state is the key to the environmental sensitivity of many naphthalene probes. The energy of this polar excited state is highly dependent on the polarity of its surroundings. In a polar solvent, the solvent molecules will rearrange to stabilize the polar excited state, lowering its energy. This results in a lower-energy (red-shifted) fluorescence emission. This solvent-dependent shift is known as solvatochromism .[7]

Twisted Intramolecular Charge Transfer (TICT)

A related and crucial concept is Twisted Intramolecular Charge Transfer (TICT). In some probes, the donor and acceptor groups can twist relative to each other in the excited state.[8] This twisting can lead to a non-fluorescent, charge-separated state, effectively "turning off" the fluorescence.[6][9] The extent of this twisting is often hindered by high viscosity, making TICT-based probes excellent sensors for microviscosity.[8]

Key Photophysical Parameters & Their Characterization

To effectively use a naphthalene probe, one must quantify its performance. The following parameters are critical.

| Parameter | Symbol | Definition & Significance |

| Molar Absorptivity | ε (epsilon) | A measure of how strongly the probe absorbs light at a given wavelength. High ε is desirable for sensitivity. |

| Stokes Shift | Δλ | The difference in wavelength (nm) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is beneficial as it minimizes self-absorption and interference from scattered excitation light.[10] |

| Fluorescence Quantum Yield | Φ_F | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A value closer to 1 indicates a brighter probe.[11] |

| Fluorescence Lifetime | τ (tau) | The average time the molecule spends in the excited state before returning to the ground state. It is often sensitive to the probe's environment and quenching agents.[7] |

Experimental Protocols & Data Analysis

Scientific integrity demands robust and reproducible methods. Here are validated protocols for characterizing the core properties of a new naphthalene-based probe.

Protocol 1: Determining Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission, and the Stokes Shift.

Causality: The absorption spectrum reveals the optimal wavelengths for exciting the probe, while the emission spectrum shows the color of light it produces. The difference between their peaks is the Stokes Shift, a fundamental property indicating the energy lost non-radiatively before fluorescence.

Methodology:

-

Sample Preparation: Prepare a stock solution of the naphthalene probe (e.g., 1 mM in DMSO). Create a dilute working solution (e.g., 1-10 µM) in the solvent of interest (e.g., cyclohexane, ethanol, water). The final absorbance at the peak should be below 0.1 to avoid inner-filter effects.[4]

-

Absorption Measurement:

-

Use a UV-Visible spectrophotometer.

-

Blank the instrument with the pure solvent.

-

Scan the absorbance of the probe solution across a relevant range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission spectrum over a longer wavelength range (e.g., λ_abs + 20 nm to 700 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Calculation: Calculate Stokes Shift: Δλ = λ_em - λ_abs.

Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φ_F)

Objective: To determine the fluorescence efficiency of the probe relative to a known standard.

Causality: This protocol provides a quantitative measure of the probe's brightness. It relies on the principle that, under identical conditions, the ratio of the integrated fluorescence intensities of two compounds is proportional to the ratio of their quantum yields, corrected for the amount of light they absorb.

Methodology:

-

Select a Standard: Choose a reference compound with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to your probe. For UV-excitable probes, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard. For naphthalene itself, a standard of 0.23 in cyclohexane can be used.[4][12]

-

Prepare Solutions: Prepare a series of dilutions for both the unknown probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength must be kept below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown probe.

-

The plots should be linear. Determine the slope (Gradient) of each line.

-

-

Calculation: Use the following equation: Φ_unknown = Φ_std * (Gradient_unknown / Gradient_std) * (n_unknown² / n_std²) Where 'n' is the refractive index of the solvent used for the unknown and standard samples (if they are different).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omlc.org [omlc.org]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 9. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PhotochemCAD | Naphthalene [photochemcad.com]

An In-depth Technical Guide to the High-Temperature Sulfonation of Naphthalene: Mechanism and Protocol

This guide provides a comprehensive examination of the mechanism governing the sulfonation of naphthalene at elevated temperatures. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of kinetic versus thermodynamic control, outlines detailed experimental procedures, and offers insights into achieving high selectivity for the industrially significant 2-naphthalenesulfonic acid.

Introduction: The Dichotomy of Naphthalene Sulfonation

The sulfonation of naphthalene is a cornerstone reaction in organic synthesis, pivotal for the production of intermediates used in dyes, pharmaceuticals, and surfactants.[1] This electrophilic aromatic substitution reaction, however, presents a classic case of temperature-dependent product distribution. At lower temperatures (around 80°C), the reaction is under kinetic control, rapidly yielding naphthalene-1-sulfonic acid (the alpha-isomer) as the primary product.[2][3] Conversely, at higher temperatures (typically above 150°C), the reaction equilibrium shifts to favor the thermodynamically more stable naphthalene-2-sulfonic acid (the beta-isomer).[2][3] This guide will focus on the high-temperature regime, elucidating the mechanistic underpinnings and providing practical protocols for the selective synthesis of the beta-isomer.

The Underlying Mechanism: A Tale of Two Isomers

The preferential formation of 2-naphthalenesulfonic acid at high temperatures is a direct consequence of the reversibility of the sulfonation reaction and the inherent stabilities of the two isomeric products.[4]

Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene proceeds via the attack of an electrophile (typically SO₃ or its equivalent in sulfuric acid) on the electron-rich naphthalene ring, forming a carbocation intermediate known as a sigma complex or arenium ion. The alpha-position (C1) of naphthalene is more susceptible to initial electrophilic attack due to the formation of a more resonance-stabilized carbocation intermediate compared to attack at the beta-position (C2).[4] This lower activation energy pathway leads to the rapid formation of the 1-isomer, the kinetically controlled product .[4]

However, the 1-isomer is sterically hindered due to the interaction between the sulfonic acid group and the hydrogen atom at the C8 position (a "peri" interaction).[4] The 2-isomer, with the sulfonic acid group at the C2 position, experiences significantly less steric strain and is, therefore, the more thermodynamically stable product.[4]

The Role of High Temperature and Reversibility

At elevated temperatures, the sulfonation reaction becomes readily reversible.[4] This means that both the 1- and 2-isomers can undergo desulfonation, reverting to naphthalene, which can then be re-sulfonated. This dynamic equilibrium allows the system to overcome the initial kinetic preference and eventually settle on the most stable product.[5] The initially formed, less stable 1-isomer will gradually desulfonate and resulfonate, with a net conversion to the more stable 2-isomer over time until thermodynamic equilibrium is reached, where the 2-isomer is the predominant product.[5]

Quantitative Data: Product Distribution at High Temperatures

The selectivity for 2-naphthalenesulfonic acid is highly dependent on the reaction temperature and duration. While precise isomer distribution can vary based on specific reaction conditions, the general trend is a significant shift towards the beta-isomer at temperatures above 150°C.

| Reaction Temperature (°C) | Predominant Isomer | Approximate Yield/Purity of 2-Isomer | Control Type | Reference |

| ~80 | 1-Naphthalenesulfonic acid | Low | Kinetic | [2][3] |

| >150 | 2-Naphthalenesulfonic acid | Up to 98% | Thermodynamic | [1] |

| 160-165 | 2-Naphthalenesulfonic acid | >99% purity of isolated sodium salt | Thermodynamic |

It is important to note that achieving high yields of the 2-isomer often involves not only maintaining a high temperature but also allowing sufficient time for the equilibrium to be established. Furthermore, practical considerations such as the sublimation of naphthalene can impact the overall yield, necessitating reactor designs that mitigate this loss.[1]

Experimental Protocols for the Synthesis of 2-Naphthalenesulfonic Acid

The following protocols are synthesized from established laboratory and industrial practices. They are designed to be self-validating, with analytical checkpoints to ensure the desired product distribution.

Materials and Equipment

-

Reagents: Naphthalene, concentrated sulfuric acid (98%), sodium chloride, deionized water.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, heating mantle with temperature controller, dropping funnel, condenser, Buchner funnel, and filtration apparatus.

High-Temperature Sulfonation Protocol

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 128 g (1.0 mol) of naphthalene. Heat the flask using a heating mantle to melt the naphthalene (melting point ~80°C).

-

Addition of Sulfuric Acid: Once the naphthalene is molten and stirring, slowly add 130 g of 98% concentrated sulfuric acid from a dropping funnel over a period of 30-40 minutes. The reaction is exothermic, and the temperature should be monitored.

-

High-Temperature Reaction: After the addition is complete, increase the temperature of the reaction mixture to 160-165°C. Maintain this temperature with continuous stirring for 2.5 to 3 hours to ensure the conversion of the kinetically favored 1-isomer to the thermodynamically stable 2-isomer.

-

Work-up: After the reaction period, allow the mixture to cool to below 100°C. Carefully and slowly pour the viscous reaction mixture into 1 L of cold water with vigorous stirring.

-

Isolation of the Sodium Salt: Heat the aqueous solution to boiling and add sodium chloride in portions until the solution is saturated. The sodium salt of 2-naphthalenesulfonic acid is less soluble in the salt solution and will precipitate out upon cooling.

-

Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a cold, saturated sodium chloride solution to remove any remaining sulfuric acid and the more soluble sodium 1-naphthalenesulfonate. Dry the product in an oven at 100-110°C.

Self-Validating System: Analytical Control

To ensure the purity of the final product and validate the success of the high-temperature synthesis, it is crucial to analyze the isomer distribution. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.

-

Sample Preparation: Prepare a dilute aqueous solution of the dried sodium 2-naphthalenesulfonate product.

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detector at a wavelength where both isomers have strong absorbance (e.g., 220 nm or 280 nm).

-

-

Quantification: The relative peak areas of the 1- and 2-isomers in the chromatogram can be used to determine the purity of the product. For accurate quantification, it is recommended to use certified reference standards of both isomers to create a calibration curve.

Conclusion

The high-temperature sulfonation of naphthalene is a powerful illustration of thermodynamic control in organic reactions. By leveraging the reversibility of the sulfonation process at elevated temperatures, it is possible to selectively synthesize the sterically less hindered and more stable 2-naphthalenesulfonic acid, a vital industrial intermediate. The successful execution of this synthesis relies on careful control of reaction temperature and time, coupled with robust analytical methods to verify the isomeric purity of the final product. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively harness this important chemical transformation.

References

- Cerfontain, H., Lambrechts, H. J. A., Schaasberg-Nienhuis, Z. R. H., Coenjaarts, N., Finlayson-Pitts, B. J., & Pitts Jr, J. N. (1983). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Recl. Trav. Chim. Pays-Bas, 102(5), 210-218.

-

Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures? Retrieved from [Link]

- Tedeschi, R. J. (1960). U.S. Patent No. 2,955,134. Washington, DC: U.S.

-

Filo. (2025). Sulfonation of naphthalene at 80°C gives almost entirely... Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]

-

Grokipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

- Kim, D. H., Kim, J., Koh, D. J., & Lee, Y. K. (n.d.).

- American Cyanamid Company. (1950). Production of Beta-NAPHTHOL.

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

- Thuring, W. (1982). U.S. Patent No. 4,324,742. Washington, DC: U.S.

- CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol. (2004).

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

- IOP Publishing. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. IOP Conference Series: Earth and Environmental Science, 237, 022029.

-

Brainly.in. (2021). On sulphonation of naphthalene at 165°C it gives... Retrieved from [Link]

- Liu, C. H., & Ding, W. H. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry.

- Sajkowski, L., Marynowski, L., Seward, T. M., & Mountain, B. W. (2021). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Molecules, 26(15), 4485.

-

PrepChem. (n.d.). Preparation of 2-naphthalenesulfonic acid. Retrieved from [Link]

Sources

- 1. shokubai.org [shokubai.org]

- 2. thecatalyst.org [thecatalyst.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamically Controlled Sulfonation of Naphthalene

Abstract

The selective sulfonation of naphthalene is a cornerstone of synthetic organic chemistry, providing critical intermediates for dyes, pharmaceuticals, and other specialty chemicals. The reaction's outcome is exquisitely sensitive to temperature, offering a classic textbook example of kinetic versus thermodynamic control. This guide provides a comprehensive examination of the principles and practices required to selectively synthesize the thermodynamically favored product, naphthalene-2-sulfonic acid. We will explore the underlying reaction mechanisms, detail field-proven experimental protocols, and discuss the applications of this vital chemical intermediate, with a focus on its relevance to researchers in drug development.

Introduction: The Duality of Naphthalene Sulfonation

The sulfonation of naphthalene via electrophilic aromatic substitution yields two primary monosulfonated isomers: naphthalene-1-sulfonic acid (1-NSA) and naphthalene-2-sulfonic acid (2-NSA). The distribution of these products is not fixed; it is dictated by the reaction conditions, primarily temperature.[1][2][3]

-

At lower temperatures (approx. 80°C) , the reaction is under kinetic control , and the major product is 1-NSA. This isomer is formed faster due to a lower activation energy barrier.[1][2][3]

-

At higher temperatures (approx. 160°C or above) , the reaction shifts to thermodynamic control , favoring the formation of the more stable 2-NSA isomer.[2][3]

This phenomenon arises from the reversibility of the sulfonation reaction.[4][5] At elevated temperatures, the initially formed kinetic product (1-NSA) has sufficient energy to revert to naphthalene, allowing the reaction to proceed towards the more thermodynamically stable product (2-NSA), which accumulates over time.[3][4] Understanding and harnessing this equilibrium is paramount for any researcher aiming to produce 2-NSA with high purity and yield.

Mechanistic Underpinnings: A Tale of Two Pathways

The sulfonation of naphthalene proceeds through an electrophilic aromatic substitution mechanism involving sulfur trioxide (SO₃) as the electrophile, typically generated from concentrated sulfuric acid. The core of the kinetic vs. thermodynamic dichotomy lies in the stability of the intermediates and the final products.

The Kinetic Pathway (Formation of 1-NSA)

Attack at the C1 (alpha) position of naphthalene results in a carbocation intermediate (arenium ion) that is particularly well-stabilized. It can be described by multiple resonance structures where the aromaticity of the adjacent benzene ring is preserved.[4] This leads to a lower energy transition state and, consequently, a faster rate of formation.[1][4]

The Thermodynamic Pathway (Formation of 2-NSA)

While the formation of the C2 (beta) substituted intermediate is slower due to a higher activation energy, the resulting product, naphthalene-2-sulfonic acid, is more stable.[1][4] The primary reason for this enhanced stability is the mitigation of steric hindrance. In 1-NSA, the bulky sulfonic acid group experiences a significant steric clash with the hydrogen atom at the C8 position (a peri-interaction).[2][4] This interaction is absent in the 2-NSA isomer, making it the lower-energy, thermodynamically favored product.[3][4] Computational studies have confirmed that 2-naphthalenesulfonic acid is more stable than its 1-isomer by a significant energy margin.[6][7]

The diagram below illustrates the energy profile and reaction pathways.

Caption: Energy profile for the sulfonation of naphthalene.

Experimental Control and Protocol Validation

Achieving a high yield of the thermodynamic product requires precise control over key reaction parameters. The following table summarizes the critical conditions for selective synthesis.

| Parameter | Kinetic Control (Favors 1-NSA) | Thermodynamic Control (Favors 2-NSA) | Rationale |

| Temperature | ~80°C | ≥ 160°C | High temperature provides the energy to overcome the reverse activation barrier for 1-NSA, allowing the equilibrium to shift towards the more stable 2-NSA.[2][3] |

| Reaction Time | Short | Prolonged | Sufficient time is required for the equilibrium to be established.[4] |

| Sulfonating Agent | Conc. H₂SO₄ | Conc. H₂SO₄ | 98% sulfuric acid is a common and effective sulfonating agent for this transformation.[8] |

Validated Protocol for Naphthalene-2-Sulfonic Acid Synthesis

This protocol describes a self-validating system for the synthesis of the thermodynamically controlled product.

Safety Precautions:

-

ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle it with extreme care in a well-ventilated fume hood.

-

Naphthalene is flammable and an irritant. Avoid inhalation of dust.

-

The reaction is exothermic; ensure controlled addition of reagents.

Materials & Equipment:

-

Naphthalene (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

Step-by-Step Methodology:

-

Setup: Assemble the reaction apparatus in a fume hood. Equip the three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: Place molten naphthalene into the flask. Begin stirring to create a vortex.

-

Sulfonation: Heat the naphthalene to 160°C. Once the temperature is stable, add an equimolar amount of concentrated sulfuric acid (98%) dropwise from the dropping funnel over 30-45 minutes.[8][9] Maintain the reaction temperature between 160-165°C.

-

Equilibration: After the addition is complete, maintain the reaction mixture at 160-165°C with vigorous stirring for at least 2-3 hours. This is the critical step where the initially formed 1-NSA isomerizes to the more stable 2-NSA.[8][10]

-

Workup & Isolation:

-

Allow the reaction mixture to cool slightly (to ~100°C).

-

Carefully and slowly pour the hot reaction mixture into a beaker containing cold water or an ice-water slurry with stirring. This "drowning" step quenches the reaction.

-

The product, naphthalene-2-sulfonic acid, will precipitate from the aqueous solution upon cooling.[11][12]

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove residual sulfuric acid.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from water or by conversion to its sodium salt, which often has better crystallization properties.[13]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for 2-NSA synthesis.

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Naphthalene sulfonic acids, particularly 2-NSA, serve as versatile intermediates in the synthesis of these complex molecules.[10][15]

-

Dye Synthesis: Naphthalenesulfonic acids are precursors to aminonaphthalenesulfonic acids, which are key components in the synthesis of a wide range of azo dyes.[10]

-

Pharmaceutical Intermediates: The sulfonic acid group can be readily converted into other functional groups. For instance, fusion with sodium hydroxide converts 2-NSA into 2-naphthol, a precursor for various pharmaceuticals, including the beta-blocker Propranolol.[10]

-

Surfactants and Dispersants: Condensation of naphthalene-2-sulfonic acid with formaldehyde produces polymeric sulfonic acids used as superplasticizers in concrete and as dispersing agents.[10]

-

Leather Tanning: Aromatic sulfonic acids, including 2-NSA, have been explored as pickling agents in leather processing to improve chrome uptake and reduce salt usage.[16]

For drug development professionals, the ability to selectively functionalize the naphthalene core is critical. The thermodynamic sulfonation provides a reliable route to the 2-substituted pattern, opening up synthetic pathways that might be inaccessible or less efficient via other methods.

Conclusion

The sulfonation of naphthalene is a powerful illustration of thermodynamic principles dictating chemical reactivity. By carefully controlling the reaction temperature and allowing sufficient time for equilibrium to be reached, researchers can selectively favor the formation of the more stable naphthalene-2-sulfonic acid. This control is not merely an academic exercise; it is a critical industrial and laboratory process that provides a key building block for a multitude of applications, from advanced materials to life-saving pharmaceuticals. The protocols and principles outlined in this guide provide a robust framework for achieving this selective transformation with high fidelity.

References

-